molecular formula C22H19NO2 B11669828 1-[5-methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone

1-[5-methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone

Katalognummer: B11669828
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ARFJJGYBQSPOQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a methoxy group, a methyl group, and a naphthyl group attached to an indole core, making it a unique and potentially valuable molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[5-Methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the indole ring or other parts of the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens or nitro groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

1-[5-Methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action for 1-[5-methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism would depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-[5-Methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone is unique due to its specific combination of functional groups and the indole core. This structure provides distinct chemical properties and biological activities compared to other similar compounds. For example, the presence of the naphthyl group can enhance its binding affinity to certain receptors, while the methoxy and methyl groups can influence its solubility and reactivity .

Eigenschaften

Molekularformel

C22H19NO2

Molekulargewicht

329.4 g/mol

IUPAC-Name

1-(5-methoxy-2-methyl-1-naphthalen-1-ylindol-3-yl)ethanone

InChI

InChI=1S/C22H19NO2/c1-14-22(15(2)24)19-13-17(25-3)11-12-21(19)23(14)20-10-6-8-16-7-4-5-9-18(16)20/h4-13H,1-3H3

InChI-Schlüssel

ARFJJGYBQSPOQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1C3=CC=CC4=CC=CC=C43)C=CC(=C2)OC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.